3-(3-Cyano-2-fluorophenyl)benzoic acid
Description
Properties
IUPAC Name |
3-(3-cyano-2-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-11(8-16)5-2-6-12(13)9-3-1-4-10(7-9)14(17)18/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWFSNGFPRKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683286 | |
| Record name | 3'-Cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-06-3 | |
| Record name | 3'-Cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Sequence and Mechanism
The halogen exchange method leverages nucleophilic aromatic substitution to introduce fluorine at the ortho position relative to the carboxylic acid group. As detailed in the patent US6613930B2, this route begins with 2-chloro-4-nitrobenzoic acid as the starting material. The chlorine atom at the 2-position undergoes exchange with fluoride using a metal fluoride catalyst (e.g., KF or CsF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (120–150°C). This yields 2-fluoro-4-nitrobenzoic acid , which is subsequently reduced to 2-fluoro-4-aminobenzoic acid via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl).
The final cyanation step employs diazotization of the amine group using NaNO₂/HCl at 0–5°C, followed by treatment with a cyanide source (e.g., CuCN or NaCN) to produce 3-fluoro-4-cyanobenzoic acid . For the target compound 3-(3-cyano-2-fluorophenyl)benzoic acid , analogous steps are applied to a substituted benzoic acid precursor, ensuring regioselective placement of the cyano and fluorine groups.
Optimization Parameters
-
Catalyst Selection : CsF outperforms KF in halogen exchange due to higher solubility in DMF, achieving >85% conversion.
-
Temperature Control : Diazotization requires strict maintenance of 0–5°C to prevent decomposition of the diazonium intermediate.
-
Cyanide Source : CuCN provides higher yields (70–75%) compared to NaCN (50–60%) by minimizing side reactions.
Aminotoluene Derivative Pathway
Synthetic Steps and Intermediate Isolation
This route starts with 2-amino-5-nitrotoluene , which is nitrated to introduce a nitro group at the 3-position. Hydrogenation over Raney nickel reduces the nitro group to an amine, yielding 5-substituted-3-aminotoluene . Diazotization with NaNO₂/HCl and subsequent cyanation with KCN produces 3-cyano-5-substituted toluene , which is oxidized to the corresponding benzoic acid using KMnO₄ in acidic media.
For fluorination, a halogen exchange step is integrated post-cyanation. For example, 3-cyano-2-chlorotoluene is treated with AgF in DMF to replace chlorine with fluorine, followed by oxidation to the final product.
Critical Process Considerations
-
Oxidation Conditions : KMnO₄ in H₂SO₄/H₂O (3:1 v/v) at 80°C ensures complete conversion of the methyl group to carboxylic acid without decarboxylation.
-
Regioselectivity : Nitration of 2-amino-5-nitrotoluene requires precise stoichiometry to avoid polynitration byproducts.
Comparative Analysis of Synthetic Routes
The table below summarizes key aspects of the two methods:
| Parameter | Halogen Exchange Route | Aminotoluene Derivative Route |
|---|---|---|
| Starting Material | 2-Chloro-4-nitrobenzoic acid | 2-Amino-5-nitrotoluene |
| Key Reaction | Cl → F exchange | Nitration → Reduction → Cyanation |
| Yield (Overall) | 65–70% | 55–60% |
| Purification Steps | Recrystallization (EtOH/H₂O) | Column chromatography (SiO₂) |
| Scalability | Suitable for industrial scale | Limited by multi-step complexity |
Industrial Production and Scalability
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-2-fluorophenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 3-(3-Amino-2-fluorophenyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-(3-Cyano-2-fluorophenyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues: Substituent Position Effects
3-Cyano-5-fluorobenzoic Acid (CAS: 327056-74-6)
- Molecular Formula: C₈H₄FNO₂ (identical to the target compound).
- Substituent Positions: Cyano at 3-position, fluorine at 5-position.
- Key Differences : The spatial arrangement of the fluorine atom alters electronic effects and steric interactions. The 5-fluoro substituent may enhance solubility compared to the 2-fluoro isomer due to reduced steric hindrance.
- Physical Properties :
3-(5-Chloro-2-fluorophenyl)benzoic Acid (CAS: 376592-43-7)
- Molecular Formula : C₁₃H₈ClFO₂.
- Substituent Positions : Chlorine at 5-position, fluorine at 2-position.
- Key Differences: Replacement of the cyano group with chlorine increases molecular weight (250.6 g/mol) and may enhance lipophilicity, impacting bioavailability .
3-(2,2-Dicyano-1-methylethenyl)benzoic Acid
- Key Features: Contains a dicyano-methylvinyl group instead of a single cyano substituent.
- Isomerism: Exhibits atropisomerism due to restricted rotation around the C-C bond connecting the aromatic ring and the bulky dicyano group. This property is absent in the target compound, which lacks such steric hindrance .
Physical and Spectral Properties
Table 1: Comparative Data
- Spectral Techniques: FTIR/UV: The cyano group in the target compound shows a characteristic absorption near 2220 cm⁻¹, while carboxylic acid protons exhibit broad O-H stretches (~3000 cm⁻¹) . NMR: Substituent positions influence chemical shifts; for example, fluorine atoms cause deshielding of nearby protons .
Isomerism and Crystallography
- Atropisomerism: Unlike 2-(2,2-dicyano-1-methylethenyl)benzoic acid, which forms atropisomers due to restricted rotation , the target compound lacks bulky substituents that would limit bond rotation. However, minor conformational isomers may exist in solution.
- Crystal Structures: Related compounds (e.g., 2-(2,2-dicyano-1-methylethenyl)benzoic acid) crystallize in non-centrosymmetric space groups (e.g., P2₁2₁2₁) with unit cell parameters a = 8.945 Å, b = 10.644 Å, c = 22.458 Å .
Q & A
Q. What are the optimal synthetic routes for 3-(3-cyano-2-fluorophenyl)benzoic acid, and how can reaction yields be improved?
The synthesis typically involves Suzuki-Miyaura cross-coupling or Ullmann-type reactions to introduce the cyano and fluorine substituents. Key challenges include managing steric hindrance from the ortho-fluoro group and avoiding side reactions due to competing electron-withdrawing effects. Yield optimization strategies include:
Q. How can the purity and structural identity of this compound be validated?
Standard analytical workflows involve:
- HPLC : A C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 254 nm retention time ~8.2 min .
- NMR : Characteristic peaks include a singlet for the carboxylic proton (δ 12.8–13.2 ppm) and distinct aromatic splitting patterns due to fluorine coupling (δ 7.3–8.1 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 244.03 .
Q. What are the compound’s key physicochemical properties relevant to experimental design?
- Solubility : Limited in water (<0.1 mg/mL); soluble in DMSO, DMF, and THF.
- pKa : Estimated at ~2.8 (carboxylic acid) and ~9.1 (cyano group) via computational modeling .
- Thermal Stability : Decomposition observed above 220°C (DSC analysis) .
Advanced Research Questions
Q. How can crystallography resolve ambiguities in the compound’s electronic structure?
Single-crystal X-ray diffraction (SCXRD) with SHELX software can clarify bond lengths and angles, particularly the electron-withdrawing effects of the cyano and fluorine groups. Challenges include:
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
Q. How can computational models predict structure-activity relationships (SAR) for drug discovery?
- Docking Studies : The benzoic acid moiety binds to polar pockets in target proteins (e.g., kinases), while the fluorophenyl group enhances hydrophobic interactions. Use AutoDock Vina with AMBER force fields .
- QSAR : Hammett constants (σₚ = +0.06 for -CN, +0.43 for -F) correlate with logP and bioavailability .
Q. What are the limitations of current synthetic methods for scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
